molecular formula C18H9N3O2 B2665777 (((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 21498-85-1

(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2665777
CAS No.: 21498-85-1
M. Wt: 299.289
InChI Key: QATPLMQSQMVYAM-UHFFFAOYSA-N
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Description

(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes anthracene derivatives and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with nitrile compounds under controlled conditions. Specific reagents and catalysts are used to facilitate the formation of the desired product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the nitrile groups or the anthracene core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (((4-amino-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile
  • (((9,10-Dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile

Uniqueness

(((9,10-Dioxo-2-anthryl)amino)methylene)methane-1,1-dicarbonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[[(9,10-dioxoanthracen-2-yl)amino]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9N3O2/c19-8-11(9-20)10-21-12-5-6-15-16(7-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-7,10,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATPLMQSQMVYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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